
Lapatinib impurity 18-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lapatinib impurity 18-d4 is a deuterium-labeled compound, specifically deuterium-labeled 3-chloro-4-((3-fluorobenzyl)oxy)aniline . Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib impurity 18-d4 involves the deuteration of 3-chloro-4-((3-fluorobenzyl)oxy)aniline. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterated solvents in reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lapatinib impurity 18-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield the corresponding amines .
Aplicaciones Científicas De Investigación
Lapatinib impurity 18-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in identifying and quantifying metabolites in biological samples.
Drug Development: Used in the development and validation of analytical methods for drug testing.
Quality Control: Ensures the purity and stability of pharmaceutical products.
Mecanismo De Acción
Lapatinib impurity 18-d4 exerts its effects by acting as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound allow for precise quantitation using mass spectrometry, as deuterium-labeled compounds have distinct mass differences compared to their non-labeled counterparts . This enables researchers to track the compound’s behavior in biological systems accurately.
Comparación Con Compuestos Similares
Lapatinib impurity 18-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Lapatinib impurity 18: The non-deuterated version of this compound.
Lapatinib impurity 2: Another impurity of Lapatinib with a different molecular structure.
Lapatinib carboxylic acid impurity: An impurity with a carboxylic acid functional group.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties, making it highly valuable in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C13H11ClFNO |
|---|---|
Peso molecular |
255.71 g/mol |
Nombre IUPAC |
3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2/i1D,2D,3D,6D |
Clave InChI |
AYPFEYDGZDPAPE-VTBMLFEUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)N)Cl)[2H] |
SMILES canónico |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



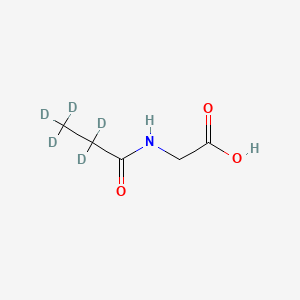


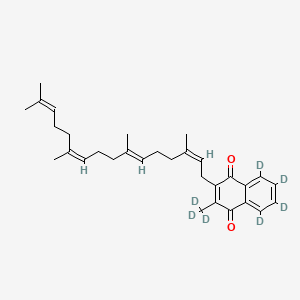
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
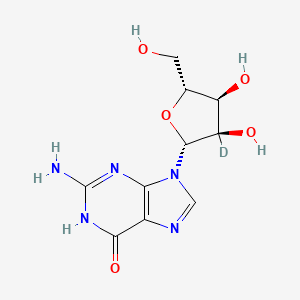
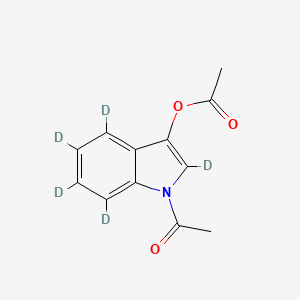


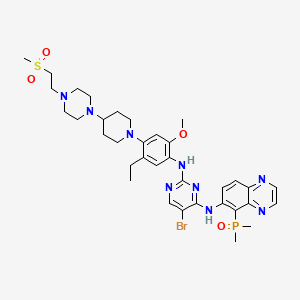
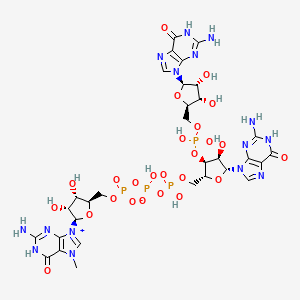

![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)
